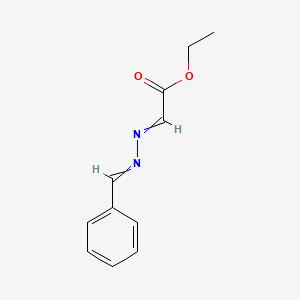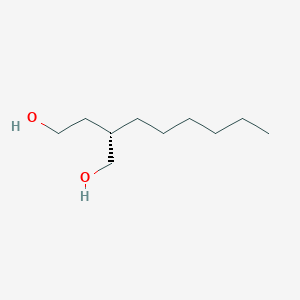![molecular formula C16H14ClN3O2S B14211059 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-42-9](/img/structure/B14211059.png)
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is a complex organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using benzenesulfonyl chloride and triazine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or organic bases are commonly used in substitution reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Applications De Recherche Scientifique
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole: This compound shares the benzenesulfonyl and chloro groups but has a thiazole ring instead of a triazine ring.
Benzenesulfonyl chloride: A simpler compound with only the benzenesulfonyl and chloro groups, lacking the triazine ring.
Uniqueness
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This structural feature allows for a broader range of applications in synthesis and research .
Propriétés
Numéro CAS |
831218-42-9 |
|---|---|
Formule moléculaire |
C16H14ClN3O2S |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
5-[benzenesulfonyl(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C16H14ClN3O2S/c17-15(23(21,22)13-9-5-2-6-10-13)14-11-18-20-16(19-14)12-7-3-1-4-8-12/h1-11,14-15H,(H,19,20) |
Clé InChI |
WJQNDXJVPRRMIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C=NN2)C(S(=O)(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
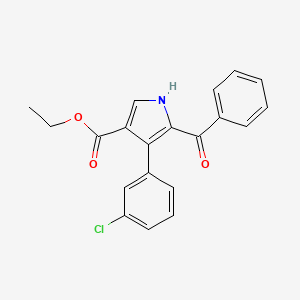
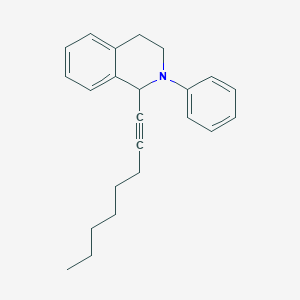
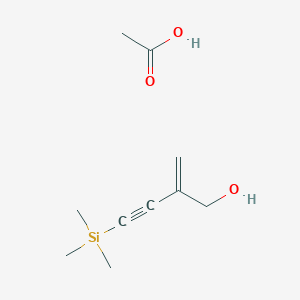
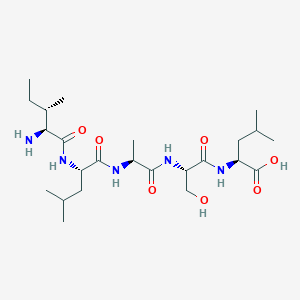
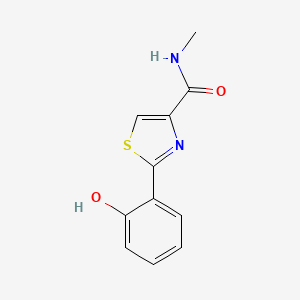
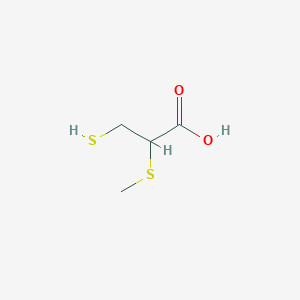
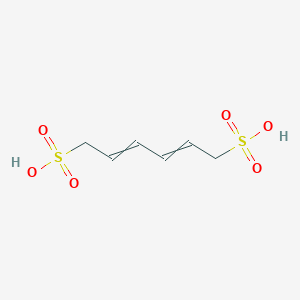
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
